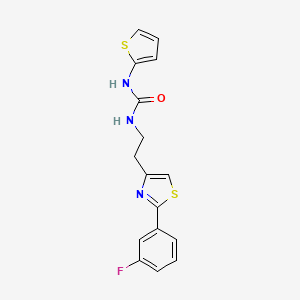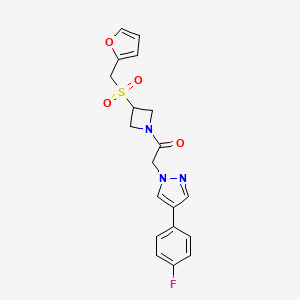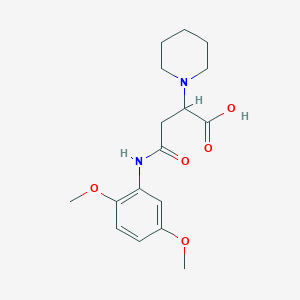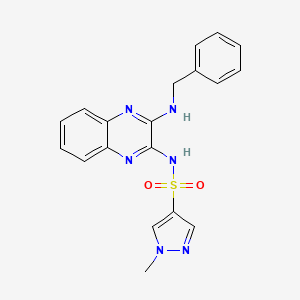
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C16H14FN3OS2 and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Properties
Research into related thiazole and urea derivatives has shown significant antifungal and antibacterial activities. For instance, derivatives have been synthesized and tested against a range of fungal and bacterial strains, revealing their potential as therapeutic agents against infectious diseases. The antifungal activity of some derivatives against A. niger and F. oxyporum has been compared with commercial fungicides, indicating their potential application in agricultural and food chemistry to combat plant pathogens (Mishra, Singh, & Wahab, 2000). Moreover, novel urea and amide derivatives of 2-amino-4-phenylthiazole showed promising antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, highlighting their therapeutic potential in medicinal chemistry research (Zhang et al., 2017).
Anticholinesterase Activity
Certain coumarylthiazole derivatives containing urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
Material Science Applications
In material science, substituted thiophenes, which share structural similarities with the compound of interest, have exhibited a wide spectrum of applications ranging from antibacterial, antifungal, and antiprotozoal activities to uses in solar cells and organic electronics. This highlights the compound's potential in the development of new materials with diverse applications (Nagaraju et al., 2018).
Trypanosoma Brucei Inhibition
Research into derivatives of related compounds has identified potent inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests the potential of these derivatives in developing new treatments for this neglected tropical disease. However, challenges in in vivo efficacy due to metabolic stability highlight the need for further optimization (Patrick et al., 2016).
Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the compound have demonstrated their utility in electrochemical and electrochromic applications. The introduction of acceptor groups with different polarities has been shown to significantly affect the optical and electrochemical properties of polymers derived from these monomers, indicating their potential in developing new electrochromic devices and materials with tunable optical properties (Hu et al., 2013).
Eigenschaften
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIVTHVUBXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)
![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)





![N-methyl-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)


![(4-Amino-4-ethylpiperidin-1-yl)-[(3S,4S)-4-phenyloxan-3-yl]methanone;hydrochloride](/img/structure/B2854067.png)
![1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2854069.png)


